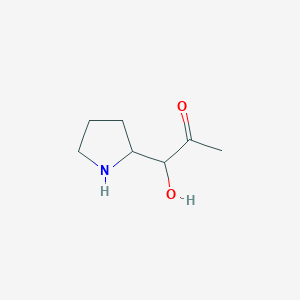

1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one is a chemical compound characterized by the presence of a hydroxy group and a pyrrolidine ring attached to a propanone backbone

Preparation Methods

The synthesis of 1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one typically involves the reaction of pyrrolidine with a suitable ketone precursor under controlled conditions. One common method involves the use of ethyl alcohol as a solvent, where the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

Synthetic Routes

The synthesis can be summarized as follows:

- Formation of the Pyrrolidine Ring : Reaction of a suitable amine with a ketone.

- Hydroxylation : Introduction of the hydroxyl group at the appropriate position, often via reduction or oxidation processes.

Medicinal Chemistry

1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one has been investigated for its potential therapeutic applications, particularly as an inhibitor of glucosylceramide synthase (GCS). GCS plays a crucial role in the biosynthesis of glycosphingolipids, which are vital for cellular signaling and membrane integrity . Inhibiting this enzyme can be beneficial in treating conditions like Gaucher disease, where glycosphingolipid accumulation occurs.

Key Findings:

- Gaucher Disease Treatment : Studies have shown that derivatives of 1-hydroxy compounds can significantly reduce glucosylceramide levels in animal models, demonstrating potential efficacy in treating Gaucher disease .

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems. It acts as a stimulant by enhancing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism suggests potential applications in treating various neurological disorders.

Case Study 1: Gaucher Disease

In a study evaluating the efficacy of eliglustat tartrate (a compound related to 1-hydroxy derivatives), significant improvements were observed in spleen size and other clinical parameters among treatment-naïve patients with Gaucher disease over a nine-month period. The study highlighted the importance of GCS inhibition in managing symptoms associated with this genetic disorder .

| Parameter | Baseline | Post-treatment |

|---|---|---|

| Spleen Size (cm) | 20 | 15 |

| Quality of Life Score | 50 | 75 |

Case Study 2: Neuropharmacological Effects

Research indicated that compounds similar to 1-hydroxy derivatives demonstrated increased neuronal activity and stimulation of the central nervous system. These findings are crucial for developing treatments for conditions like ADHD and depression.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one can be compared with other similar compounds, such as:

2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one: This compound has a similar structure but differs in the position of the hydroxy group.

1-(Pyrrolidin-1-yl)propan-2-one:

Biological Activity

1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one, a compound with significant biological implications, has garnered attention for its potential therapeutic applications, particularly in the context of glucosylceramide synthase (GCS) inhibition. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a hydroxyl group and a pyrrolidine moiety. Its chemical formula is C7H13NO2, and it is classified under pyrrolidine derivatives.

This compound functions primarily as an inhibitor of glucosylceramide synthase (GCS), an enzyme crucial for the synthesis of glucosylceramide, a sphingolipid involved in cellular signaling and membrane structure. Inhibition of GCS is particularly relevant in the treatment of Gaucher disease, where excessive accumulation of glucosylceramide occurs.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer activity. For instance, studies have shown that certain 5-oxopyrrolidine derivatives demonstrate potent anticancer effects against A549 human lung adenocarcinoma cells. The cytotoxicity was evaluated using the MTT assay, where compounds reduced cell viability significantly compared to controls like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| Compound 4 | A549 | 78-86% viability | Moderate Cytotoxicity |

| Compound 6 | A549 | 64% viability | Increased Cytotoxicity |

| Compound 8 | A549 | Significantly lower than Control | High Cytotoxicity |

Antimicrobial Activity

In addition to anticancer properties, some pyrrolidine derivatives have shown promising antimicrobial activity. For example, certain compounds displayed effective inhibition against multidrug-resistant Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) values ranged between 3.12 and 12.5 µg/mL, indicating substantial antibacterial potential .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound ID | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 12.5 |

Study on GCS Inhibition

A significant study focused on the pharmacological effects of GCS inhibitors, including this compound. The study demonstrated that this compound could effectively reduce brain glucosylceramide levels in vivo, showcasing its potential for treating neurological manifestations associated with Gaucher disease .

Figure 1: Reduction in Glucosylceramide Levels

Glucosylceramide Reduction

Pharmacokinetics and Bioavailability

Pharmacokinetic studies revealed that the compound exhibits favorable absorption characteristics when administered intraperitoneally in mice. The bioavailability was assessed through standard pharmacokinetic models, indicating significant brain exposure and low efflux ratios, suggesting minimal recognition by P-glycoprotein (MDR1), which is crucial for CNS drug delivery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Hydroxy-1-(pyrrolidin-2-yl)propan-2-one, and how is structural confirmation achieved?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via conjugate addition reactions, such as those involving nitrochromenes and carbonyl compounds under basic conditions. For example, 1-Hydroxy-1-(3-nitrochroman-4-yl)propan-2-one (a structural analog) was prepared using a similar approach, yielding a product analyzed as a yellow oil .

- Structural Confirmation : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify major and minor stereoisomers by distinct chemical shifts (e.g., δ 2.15–2.40 ppm for methyl groups in diastereomers) .

- IR and MS : Infrared spectroscopy confirms hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups, while mass spectrometry provides molecular ion peaks (e.g., m/z 253 [M+H]⁺) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Multi-nuclear NMR (¹H, ¹³C, DEPT) resolves stereochemical ambiguities. For example, coupling constants (J values) in ¹H NMR distinguish axial/equatorial proton configurations in pyrrolidine rings .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity and separates isomers. Use C18 columns and gradients of acetonitrile/water for optimal resolution .

- IR and MS : Complement NMR data to confirm functional groups and molecular weight .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

Methodological Answer:

- Chiral Catalysts/Reagents : Use enantioselective catalysts (e.g., proline derivatives) to favor specific stereoisomers.

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) to separate diastereomers. For example, the minor isomer in ¹H NMR (δ 1.75 ppm) may require preparative HPLC for isolation .

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to shift equilibrium toward the desired isomer .

Q. How can computational tools like SHELXL refine the crystallographic analysis of this compound?

Methodological Answer:

- Structure Refinement : SHELXL is used for small-molecule refinement. Key steps include:

- Twinned Data Handling : Use SHELXL’s BASF parameter for twin-law refinement in cases of crystal twinning .

Q. What green chemistry strategies enhance the synthesis of this compound?

Methodological Answer:

- Bio-Based Amine Donors : Replace traditional amines with L-alanine to reduce toxicity. L-alanine acts as a co-substrate in transaminase reactions, enabling high atom economy (≈90%) and recycling of byproducts like pyruvate .

- Solvent Optimization : Use water or ethanol instead of DCM/THF to minimize environmental impact.

- Catalytic Cascades : Design multi-enzyme systems to synthesize intermediates (e.g., (R)-3-OH-PAC) in a single pot, reducing purification steps .

Q. How can researchers mitigate hazards during experimental handling of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Neutralize acidic/basic byproducts before disposal. For example, quench reactions with dilute HCl/NaOH and adsorb residues on silica gel .

- Emergency Protocols : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Q. How do researchers resolve discrepancies in spectral data interpretation (e.g., unexpected NMR peaks)?

Methodological Answer:

- Isomer Identification : Compare experimental ¹H NMR shifts with DFT-calculated spectra (e.g., Gaussian09) to assign stereoisomers .

- Variable-Temperature NMR : Heat samples to 50–60°C to coalesce split peaks caused by slow conformational exchange .

- Cross-Validation : Use HSQC/HMBC correlations to confirm assignments. For example, a carbonyl carbon (δ 210 ppm) should show HMBC coupling to adjacent protons .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-hydroxy-1-pyrrolidin-2-ylpropan-2-one |

InChI |

InChI=1S/C7H13NO2/c1-5(9)7(10)6-3-2-4-8-6/h6-8,10H,2-4H2,1H3 |

InChI Key |

LQPHEHSDKGPPIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1CCCN1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.